Enantiomer-Dependent Enzyme Inhibition: 20.2-Fold Activity Difference Between (S)- and (R)-2-Phenylpropionic Acid
In a carboxylesterase inhibition assay conducted at 8 μM substrate concentration, the (S)-2-phenylpropionic acid enantiomer exhibited an I₅₀ of 5.7 μM, whereas the (R)-enantiomer showed an I₅₀ of 115.0 μM [1]. This represents a 20.2-fold difference in inhibitory potency attributable solely to stereochemical configuration at the α-carbon.
| Evidence Dimension | Carboxylesterase inhibition potency (I₅₀) |
|---|---|
| Target Compound Data | (S)-2-Phenylpropionic acid: I₅₀ = 5.7 μM; (R)-2-Phenylpropionic acid: I₅₀ = 115.0 μM |
| Comparator Or Baseline | 3-Phenylpropionic acid: I₅₀ = 5.6 μM; (RS)-2-Benzylpropionic acid: I₅₀ = 6.0 μM |
| Quantified Difference | (R)- vs (S)-2-phenylpropionic acid: 20.2-fold difference in I₅₀ (115.0 / 5.7 = 20.2); (S)-2-phenylpropionic acid vs 3-phenylpropionic acid: ΔI₅₀ = 0.1 μM (equivalent within assay variability) |
| Conditions | Carboxylesterase inhibition assay; substrate concentration 8 μM; I₅₀ values reported in μM |
Why This Matters
For researchers requiring enantioselective biological activity, procurement of the incorrect enantiomer yields a 20-fold weaker tool compound, invalidating dose-response studies and wasting assay resources.
- [1] Table II: I₅₀ Values for Various Compounds. PMC64900. View Source
